

Epalrestat-d5 method validation ICH guidelines

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Compound Focus: Epalrestat-d5

Cat. No.: S11214584

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Epalrestat-d5 Chemical Profile

Epalrestat-d5 is a deuterated form of epalrestat, commonly used as a high-quality reference standard for analytical purposes such as method development, validation, and quality control [1].

Property	Description
Chemical Name	(5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid [1]
Molecular Formula	C ₁₅ H ₈ D ₅ NO ₃ S ₂ [1]
Molecular Weight	324.4 g/mol [1]
Primary Use	Analytical reference standard; internal standard for LC-MS/MS quantification [1] [2]
Availability	Supplied with comprehensive characterization data; for research use only, not for human consumption [1]

LC-MS/MS Method for Epalrestat

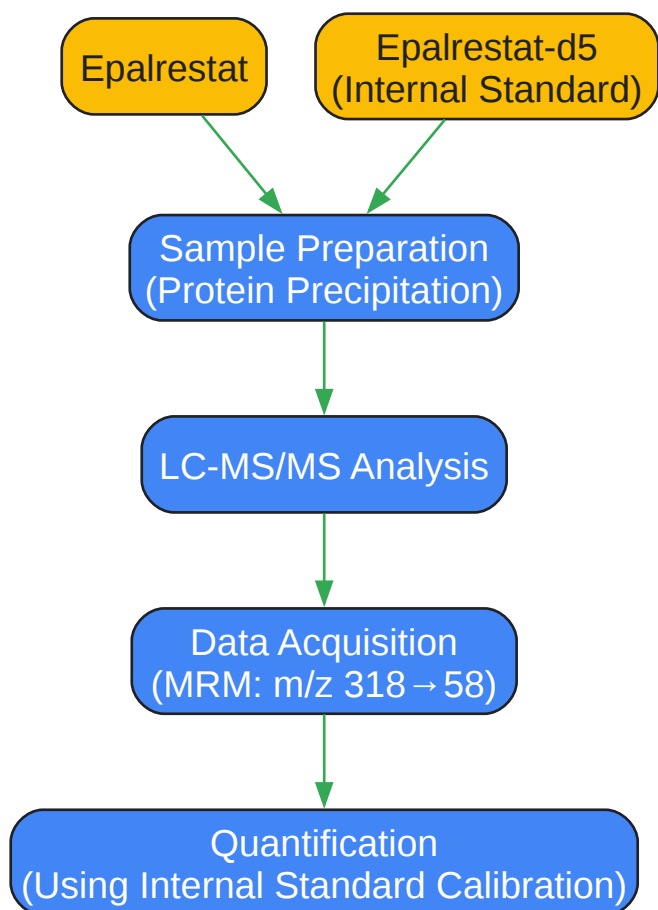
While a method for **Epalrestat-d5** itself is not detailed, one study developed and validated an LC-MS/MS method for the quantification of **epalrestat** in rat plasma, which used **Epalrestat-d5** as the internal standard [3]. The parameters of this method, summarized below, provide a robust template.

Validation Parameter	Experimental Protocol & Results
Analytical Technique	Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3]
Internal Standard	Epalrestat-d5 [3]

| Chromatography | - Column: Reverse-phase

- **Mobile Phase:** 10mM ammonium acetate and acetonitrile
- **Elution:** Rapid gradient program [3] | | **Mass Spectrometry** | - **Ionization:** Not specified
- **Detection:** Multiple Reaction Monitoring (MRM)
- **Transition for Epalrestat:** m/z 318 \rightarrow 58 [3] | | **Linearity Range** | 2 - 5,000 ng/mL in rat plasma [3] | | **Precision & Accuracy** | - **Within-batch Accuracy:** 101.3 - 108.0%
- **Within-batch Precision:** 3.0 - 12.3% [3] | | **Pharmacokinetic Application** | The method was successfully applied to a pharmacokinetic study in rats following a 10 mg/kg oral dose [3]. |

The relationship between epalrestat, its deuterated standard, and the analytical workflow can be visualized as follows:



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Guidance for ICH Method Validation

To validate a method for **Epalrestat-d5** per ICH guidelines, you would need to build upon an existing method (like the one above) and demonstrate the following parameters, typically not fully detailed in research articles:

- **Specificity:** Demonstrate that the method can unequivocally assess **Epalrestat-d5** in the presence of other components, including non-deuterated epalrestat.
- **Linearity and Range:** Establish a calibration curve for **Epalrestat-d5** over the intended range of use.
- **Accuracy:** Prove the closeness of agreement between the accepted reference value and the value found.
- **Precision:** Demonstrate repeatability (intra-day) and intermediate precision (inter-day, different analysts).
- **Limit of Detection (LOD) and Quantification (LOQ):** For impurity methods, determine the lowest amount that can be detected and quantified.

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References

1. Epalrestat-d5 | CAS No: NA [aquigenbio.com]
2. (E,E)-Epalrestat Ethyl Ester [tlcstandards.com]
3. LC-MS/MS method for the quantification of aldose ... [pubmed.ncbi.nlm.nih.gov]

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